Procion brilliant red H-8BN
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Overview
Description
Procion brilliant red H-8BN is a reactive dye known for its vibrant red color. It is commonly used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. The dye is part of the Procion series, which is renowned for its ability to form covalent bonds with fibers, resulting in excellent wash and light fastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Procion brilliant red H-8BN involves the reaction of a diazonium salt with a coupling component under controlled conditions. The diazonium salt is typically prepared by diazotizing an aromatic amine with sodium nitrite and hydrochloric acid. The coupling component, often a naphthol or aniline derivative, is then added to the diazonium salt solution to form the azo dye. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt and to achieve high yields of the desired dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then filtered, washed, and dried to obtain the final dye product. Quality control measures are implemented to ensure the consistency and purity of the dye .
Chemical Reactions Analysis
Types of Reactions
Procion brilliant red H-8BN undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used in alkaline conditions to break the azo bond.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out in basic conditions.
Major Products Formed
Oxidation: Oxidation products include quinones and other aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines, which can be further processed or used in other applications.
Substitution: Substitution reactions yield modified dye molecules with different functional groups, potentially altering the dye’s properties.
Scientific Research Applications
Procion brilliant red H-8BN has a wide range of applications in scientific research:
Chemistry: The dye is used as a tracer in various chemical processes and reactions.
Biology: It is employed in staining techniques to visualize cellular structures and components.
Medicine: The dye is used in diagnostic assays and as a marker in biomedical research.
Mechanism of Action
Procion brilliant red H-8BN exerts its effects through the formation of covalent bonds with fibers. The reactive groups on the dye molecule react with hydroxyl or amino groups on the fiber, forming strong covalent bonds. This interaction ensures the dye’s durability and resistance to washing and light. The dye’s molecular structure allows it to interact with specific molecular targets, enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- Procion brilliant red H-3BN
- Procion yellow H-4G
- Procion blue H-5R
Uniqueness
Procion brilliant red H-8BN is unique due to its specific reactive groups and molecular structure, which provide superior binding properties and colorfastness compared to other dyes in the Procion series. Its ability to form strong covalent bonds with a wide range of fibers makes it a versatile and valuable dye in various applications .
Properties
CAS No. |
12226-27-6 |
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Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.